molecular formula C18H20N2O2 B5756528 2-[(E)-benzylideneamino]oxy-N-(1-phenylpropan-2-yl)acetamide

2-[(E)-benzylideneamino]oxy-N-(1-phenylpropan-2-yl)acetamide

Cat. No.: B5756528
M. Wt: 296.4 g/mol
InChI Key: OHKGKNZNXXKALB-CPNJWEJPSA-N
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Description

2-[(E)-benzylideneamino]oxy-N-(1-phenylpropan-2-yl)acetamide is an organic compound that features a benzylideneamino group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-benzylideneamino]oxy-N-(1-phenylpropan-2-yl)acetamide typically involves the reaction of benzylideneamine with an appropriate acetamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-benzylideneamino]oxy-N-(1-phenylpropan-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamide derivatives .

Scientific Research Applications

2-[(E)-benzylideneamino]oxy-N-(1-phenylpropan-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-benzylideneamino]oxy-N-(1-phenylpropan-2-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(benzylideneamino)oxy]-N-(1-methyl-2-phenylethyl)acetamide
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

2-[(E)-benzylideneamino]oxy-N-(1-phenylpropan-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzylideneamino group and acetamide backbone allow for versatile chemical modifications, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(E)-benzylideneamino]oxy-N-(1-phenylpropan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-15(12-16-8-4-2-5-9-16)20-18(21)14-22-19-13-17-10-6-3-7-11-17/h2-11,13,15H,12,14H2,1H3,(H,20,21)/b19-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKGKNZNXXKALB-CPNJWEJPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)CON=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CC1=CC=CC=C1)NC(=O)CO/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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